3-(1-Aminocyclopropyl)phenol hydrochloride
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Overview
Description
3-(1-Aminocyclopropyl)phenol hydrochloride is an organic compound that features a phenol group attached to a cyclopropyl ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)phenol hydrochloride typically involves the cyclopropanation of a phenol derivative followed by amination. One common method includes the reaction of phenol with cyclopropylamine under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or sodium amide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
3-(1-Aminocyclopropyl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, while the amino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl ring with an amino group.
Hydroquinone: A phenol derivative with two hydroxyl groups.
Uniqueness
3-(1-Aminocyclopropyl)phenol hydrochloride is unique due to the presence of both a cyclopropyl ring and an amino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(1-aminocyclopropyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-9(4-5-9)7-2-1-3-8(11)6-7;/h1-3,6,11H,4-5,10H2;1H |
InChI Key |
WCOGPKGNLBWVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)O)N.Cl |
Origin of Product |
United States |
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